(3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE
Overview
Description
(3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core substituted with chloro and nitro groups, and a piperazine moiety linked to a pyridylcarbonyl group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of Substituents: The chloro and nitro groups are introduced via electrophilic aromatic substitution reactions.
Attachment of the Piperazine Moiety: This step involves nucleophilic substitution reactions where the piperazine ring is linked to the benzothiophene core.
Coupling with Pyridylcarbonyl Group: The final step involves coupling the piperazine derivative with a pyridylcarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The chloro group can be substituted with other nucleophiles through reduction reactions.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield various substituted benzothiophenes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its structural features suggest potential interactions with biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The nitro and chloro groups, along with the piperazine moiety, can interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a similar ester linkage but lacks the complex aromatic structure of (3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE.
tert-Butyl carbamate: This compound is used in organic synthesis and has a similar carbamate group but lacks the aromatic and heterocyclic features.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and aromatic rings, which provide a versatile platform for chemical modifications and potential biological activities.
Properties
IUPAC Name |
[4-(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O4S/c20-16-14-4-3-13(24(27)28)10-15(14)29-17(16)19(26)23-8-6-22(7-9-23)18(25)12-2-1-5-21-11-12/h1-5,10-11H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKYHPMDCQZMNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CN=CC=C2)C(=O)C3=C(C4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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